molecular formula C20H18O4 B1238080 Sterequinone G

Sterequinone G

Cat. No.: B1238080
M. Wt: 322.4 g/mol
InChI Key: JNPVZLURHZXTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sterequinone G is a naturally occurring quinone derivative isolated from plants of the genus Stereospermum (Bignoniaceae family). These compounds are characterized by their fused aromatic rings and oxygenated functional groups, which contribute to their bioactivity.

Properties

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

7-methoxy-1-methyl-2-(3-oxobutyl)anthracene-9,10-dione

InChI

InChI=1S/C20H18O4/c1-11(21)4-5-13-6-8-16-18(12(13)2)20(23)17-10-14(24-3)7-9-15(17)19(16)22/h6-10H,4-5H2,1-3H3

InChI Key

JNPVZLURHZXTGF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1C(=O)C3=C(C2=O)C=CC(=C3)OC)CCC(=O)C

Canonical SMILES

CC1=C(C=CC2=C1C(=O)C3=C(C2=O)C=CC(=C3)OC)CCC(=O)C

Synonyms

sterequinone G

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences and similarities between Sterequinone G and its analogs, Sterequinone A and Sterekunthal B, based on available data:

Property This compound (Hypothesized) Sterequinone A Sterekunthal B
Molecular Formula Not explicitly provided C₁₉H₁₄O₂ (274.32 g/mol) C₂₀H₁₈O₄ (322.36 g/mol)
Structural Features Quinone core with substituents Aromatic rings, ketone groups Extended oxygenation, alkyl side chains
Natural Source Stereospermum species Stereospermum personatum Stereospermum kunthianum
Pharmacological Activity Underexplored Not explicitly reported Antimalarial (antiplasmodial)
Toxicity Not reported Not reported Toxic to endothelial cell lines

Key Observations:

Structural Complexity: Sterekunthal B exhibits greater oxygenation and a larger molecular weight compared to Sterequinone A, which may enhance its bioactivity but also contribute to toxicity . This compound, if structurally intermediate, might balance potency and safety.

Functional Groups: The presence of ketones and hydroxyl groups in these compounds suggests redox activity, a hallmark of quinones, which could underpin mechanisms like free radical scavenging or enzyme inhibition.

Source Specificity: Both analogs are derived from distinct Stereospermum species, implying that this compound’s properties may vary depending on its plant origin and extraction methods.

Q & A

Q. How to address low reproducibility in synthesizing this compound derivatives?

  • Answer : Document reaction parameters (temperature, solvent purity, catalyst lot) in granular detail. Use design of experiments (DoE) to identify critical factors. Share synthetic protocols via open-access platforms (e.g., protocols.io ) for community validation .

Ethical and Reporting Standards

Q. What ethical considerations apply when publishing negative or inconclusive results for this compound?

  • Answer : Follow FAIR data principles: Ensure datasets are Findable, Accessible, Interoperable, and Reusable. Use preprint servers (bioRxiv) to share null findings. Discuss limitations transparently, including sample size adequacy and potential confounding variables .

Q. How to align this compound research with NIH guidelines for preclinical reproducibility?

  • Answer : Adopt ARRIVE 2.0 checklist for animal studies. Report randomization, blinding, and power calculations. Include chemical characterization data (e.g., batch-to-batch variability) in supplementary files. Use RRIDs for cell lines and antibodies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sterequinone G
Reactant of Route 2
Sterequinone G

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